Tert-butyl 4-bromo-3-methylbenzoate
Overview
Description
Tert-butyl 4-bromo-3-methylbenzoate (TBBMB) is an organic compound of the benzoate family. It is a colorless solid with a molecular formula of C10H13BrO2. TBBMB has a wide range of uses in scientific research, including in synthetic organic chemistry, as a pharmaceutical intermediate, and as a reagent for chemical synthesis. In addition, TBBMB has been used in the study of biochemical and physiological processes.
Scientific Research Applications
1. Role in Fujiwara-Moritani Reactions
Tert-butyl perbenzoate serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, enabling coupling reactions at room temperature under homogeneous conditions. This application enhances the process by including Cu(OAc)2 as a cocatalyst, facilitating the coupling of acetanilides and butyl acrylate. Additionally, methyl methacrylate can be activated for coupling under these conditions (Liu & Hii, 2011).
2. Synthesis of Di-tert-butyl-4-hydroxybenzoic Acid
3,5-Di-tert-butyl-4-hydroxybenzoic acid, synthesized from 2,6-di-tert-butyl-4-methylphenol via bromination and subsequent oxidation, demonstrates the utility of tert-butyl benzoate derivatives in organic synthesis. This process achieves a 63.7% overall yield, showcasing the efficiency of this methodology (Yi, 2003).
3. Photolysis Studies
Tert-butyl aroylperbenzoates have been extensively studied in laser flash photolysis (LFP) experiments. These studies have provided insights into the kinetics of the singlet and triplet states, as well as the behavior of aroylphenyl radicals. Such research is crucial for understanding the photochemical properties of tert-butyl benzoate derivatives (Shah & Neckers, 2004).
4. Magnetic Studies of Rare-Earth Metal Compounds
Research involving tetranuclear and pentanuclear compounds of rare-earth metals using tert-butyl benzoate derivatives has expanded our understanding of magnetic interactions in such compounds. These studies have implications for materials science, particularly in the context of single-molecule magnet behavior (Yadav et al., 2015).
5. Exploration of Thermal Decomposition Processes
The study of tert-butyl peroxybenzoate's (TBPB) thermal decomposition in the presence of various ionic liquids has provided significant insights into its thermal stability. This research is crucial for understanding the safety and hazard management of organic peroxides in industrial applications (Jiang et al., 2019).
Safety and Hazards
Tert-butyl 4-bromo-3-methylbenzoate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and ingestion, keeping away from open flames and hot surfaces, and using only non-sparking tools .
properties
IUPAC Name |
tert-butyl 4-bromo-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHBTHGKWXRWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474358 | |
Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
347174-28-1 | |
Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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